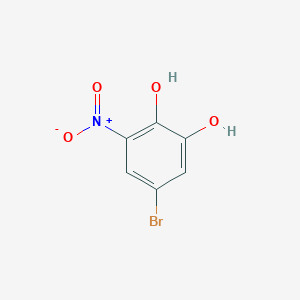
5-Bromo-3-nitrobenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-nitrobenzene-1,2-diol is an organic compound with the molecular formula C6H4BrNO4. It is a derivative of benzene, featuring both bromine and nitro functional groups attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-nitrobenzene-1,2-diol typically involves a multi-step process starting from benzene. The general steps include:
Nitration: Benzene is first nitrated to introduce the nitro group.
Bromination: The nitrated benzene is then brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Hydroxylation: Finally, the brominated nitrobenzene undergoes hydroxylation to introduce the hydroxyl groups at the 1 and 2 positions.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-nitrobenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-Bromo-3-nitrobenzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-nitrobenzene-1,2-diol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bromine atom can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Propriétés
IUPAC Name |
5-bromo-3-nitrobenzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO4/c7-3-1-4(8(11)12)6(10)5(9)2-3/h1-2,9-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOWHKUCFSOWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
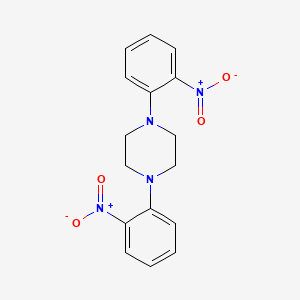
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2511755.png)
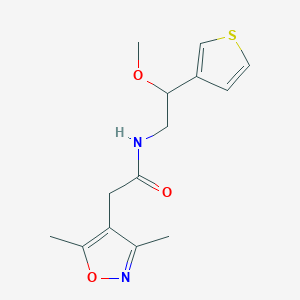
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one](/img/structure/B2511757.png)
![N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide](/img/structure/B2511758.png)
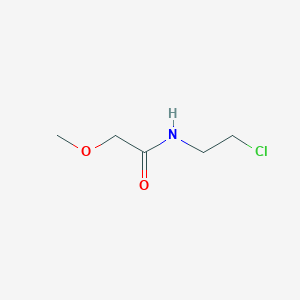
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2511763.png)

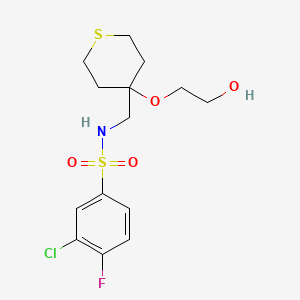
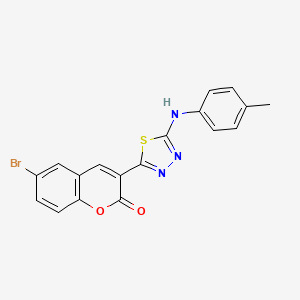


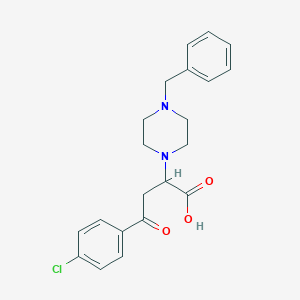
![tert-butyl 3-{hexahydro-1H-furo[3,4-c]pyrrole-5-carbonyl}piperidine-1-carboxylate](/img/structure/B2511777.png)
